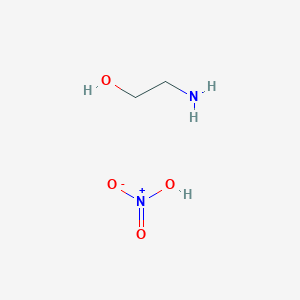

Ethanol, 2-amino-, nitrate (1:1)

Description

BenchChem offers high-quality Ethanol, 2-amino-, nitrate (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-amino-, nitrate (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

20748-72-5 |

|---|---|

Molecular Formula |

C2H8N2O4 |

Molecular Weight |

124.10 g/mol |

IUPAC Name |

2-aminoethanol;nitric acid |

InChI |

InChI=1S/C2H7NO.HNO3/c3-1-2-4;2-1(3)4/h4H,1-3H2;(H,2,3,4) |

InChI Key |

WAFNMNCIAQAQJU-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Architecture and Crystallography of 2-Aminoethanol Nitrate: A Technical Guide for Advanced Solvation and Drug Delivery

Executive Summary

As the landscape of non-aqueous solvent systems evolves, Protic Ionic Liquids (PILs) have emerged as highly tunable media for biocatalysis, energy storage, and lipidic self-assembly. Among these, 2-aminoethanol nitrate —commonly referred to as ethanolammonium nitrate (EtAN) —stands out due to its unique molecular architecture. Unlike its well-documented analog ethylammonium nitrate (EAN), EtAN possesses a terminal hydroxyl group that fundamentally alters its crystallographic behavior, hydrogen-bonding dynamics, and interaction with amphiphilic drug delivery vehicles.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, in-depth analysis of EtAN. We will explore its molecular structure, the strict protocols required to overcome its resistance to crystallization, and the mechanistic reasons behind its utility in formulating lyotropic liquid crystals.

Molecular Architecture and Intermolecular Dynamics

The physicochemical properties of a protic ionic liquid are dictated by the delicate balance of electrostatic forces, van der Waals interactions, and hydrogen bonding. EtAN (Chemical Formula:

The Role of the Terminal Hydroxyl Group

The defining structural feature of EtAN is the presence of the hydroxyl (-OH) group on the alkyl chain. In standard alkylammonium nitrates like EAN, the molecular structure in the liquid and solid states is characterized by a lamellar-like segregation: the charged ammonium and nitrate groups form an ionic domain, while the non-polar alkyl chains aggregate into hydrophobic regions[2].

However, the introduction of the -OH group in EtAN disrupts this simple bilayer formation. The hydroxyl moiety acts as both a potent hydrogen bond donor and acceptor. Consequently, EtAN forms an extensive, highly interconnected 3D hydrogen-bonded network (involving

Crystallographic Workflows: Overcoming the Glass Transition

Determining the exact space group and lattice parameters of PILs like EtAN is notoriously difficult. At a fundamental thermodynamic level, the intermolecular bonding in PILs is highly dynamic and relatively weak, giving the molecules high configurational entropy. When cooled, EtAN preferentially undergoes a glass transition, forming an amorphous solid rather than a highly ordered crystal lattice[3].

To extract high-resolution crystallographic data, we must employ a self-validating thermal cycling protocol designed to kinetically trap the molecules and subsequently provide just enough energy to overcome rotational barriers for lattice nucleation.

Step-by-Step Protocol: Cold Crystallization and Synchrotron XRD

-

Sample Purification & Dehydration: Synthesize EtAN and subject it to prolonged lyophilization. Causality: Water molecules act as competitive hydrogen-bond formers. Even trace amounts (>500 ppm) will disrupt the native EtAN hydrogen-bonding network and alter the phase transition temperatures.

-

Capillary Loading: Because the melting point (

) of EtAN is close to room temperature, melt the sample gently and inject the liquid into 0.3 mm quartz capillaries under an inert argon atmosphere to prevent hygroscopic water uptake[3]. -

Cryo-Quenching (Vitrification): Cool the sample rapidly at a rate of 5 K/min down to 120 K. Causality: A rapid thermal quench bypasses the thermodynamic nucleation phase, kinetically trapping the liquid in an amorphous glass state[3][5].

-

Cold Crystallization (Annealing): Heat the vitrified sample slowly at 1 K/min. Causality: Slow heating carefully introduces kinetic energy, allowing the molecules to overcome local rotational energy barriers and rearrange into their thermodynamically stable crystalline lattice before reaching the melting point[3].

-

Data Acquisition & Structural Solution: Collect synchrotron X-ray powder diffraction (XRD) patterns. Use simulated annealing algorithms (e.g., FOX) to solve the initial structure, followed by Rietveld refinement.

-

Self-Validation via DFT: Because powder diffraction of complex organic salts can yield ambiguous profile fits (

), validate the assigned space group and atomic positions using Density Functional Theory (DFT) energy minimization[5]. If the DFT-optimized geometry matches the Rietveld output, the structural model is validated.

Fig 1: Self-validating thermal cycling workflow for PIL crystallization.

Phase Behavior and Lyotropic Liquid Crystal Formation

For drug development professionals, the true value of EtAN lies in its ability to support lipidic self-assembly. Lyotropic liquid crystals (LLCs)—particularly inverse bicontinuous cubic phases—are highly prized as sustained-release drug delivery vehicles.

When an amphiphile like monoolein is mixed with a solvent, the resulting phase depends heavily on the solvent's polarity and hydrogen-bonding capacity.

The Mechanistic Causality of Inverse Phases

Research utilizing Small Angle X-ray Scattering (SAXS) has demonstrated that monoolein in EAN predominantly forms lamellar (

Why does this occur? The causality stems directly from EtAN's molecular structure. The terminal -OH group on the EtAN cation significantly increases the solvent's cohesive energy density and interfacial tension compared to EAN[4]. When monoolein interfaces with EtAN, the highly structured solvent network tightly dehydrates the lipid headgroups. This reduces the effective cross-sectional area of the lipid headgroup relative to its hydrophobic tail, inducing a strong negative interfacial curvature . This curvature physically forces the self-assembly into inverse topologies, which are ideal for encapsulating both hydrophilic and hydrophobic active pharmaceutical ingredients (APIs)[4][6].

Fig 2: Mechanistic pathway of EtAN-induced inverse lyotropic phase formation.

Quantitative Data Summary: EtAN vs. EAN

To aid in solvent selection for formulation development, the following table summarizes the critical physicochemical and crystallographic differences between EtAN and its non-hydroxylated counterpart, EAN.

| Property / Parameter | Ethylammonium Nitrate (EAN) | Ethanolammonium Nitrate (EtAN) |

| Chemical Formula | ||

| Cation Structure | ||

| Dominant Crystal Network | Lamellar / Bilayer segregation[2] | 3D Hydrogen-bonded network[3] |

| Melting Point ( | ~ 285 K (12 °C) | Close to Room Temperature[3] |

| Phase w/ Monoolein (20-80 wt%) | Lamellar ( | Inverse Hexagonal ( |

| Interfacial Tension | Lower | Higher (Driven by -OH group)[4] |

| Solvent Polarity | Moderate | High[4] |

References

-

PubChem: Ethanolammonium nitrate | C2H8N2O4 | CID 15606546. National Institutes of Health (NIH). URL:[Link]

-

AIP Publishing: Crystal structures of protic ionic liquids. The Journal of Chemical Physics. URL:[Link]

-

AIP Publishing: Lyotropic liquid crystal phases of monoolein in protic ionic liquids. The Journal of Chemical Physics. URL:[Link]

-

ACS Publications: Structure and Nanostructure in Ionic Liquids. Chemical Reviews. URL:[Link]

-

Open Research Newcastle: H-bond network, interfacial tension and chain melting temperature govern phospholipid self-assembly in ionic liquids. Journal of Colloid and Interface Science. URL: [Link]

-

AIP Publishing: Crystal structures of protic ionic liquids (Refinement Details). The Journal of Chemical Physics. URL:[Link]

Sources

Thermodynamic stability of ethanolamine nitrate ionic liquids

Thermodynamic Stability of Ethanolammonium Nitrate (EtAN) Ionic Liquids: A Comprehensive Technical Guide

Executive Summary

Protic ionic liquids (PILs) have emerged as highly tunable, non-volatile alternatives to traditional organic solvents in drug development, protein crystallization, and electrochemical applications. Among these, ethanolammonium nitrate (EtAN)—first synthesized in 1888[1]—holds a unique position. The presence of a hydroxyl moiety on its cation enables a complex, water-like hydrogen-bonding network that dictates its thermodynamic behavior, phase transitions, and interfacial solvation properties.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic property listing. We will explore the mechanistic causality behind EtAN’s thermodynamic stability, the discrepancy between dynamic and isothermal degradation profiles, and provide self-validating protocols for synthesizing and characterizing this highly hygroscopic solvent.

Structural Thermodynamics and Phase Behavior

EtAN is formed via the stoichiometric proton transfer from nitric acid to ethanolamine. While its theoretical melting point (

The thermodynamic phase behavior of EtAN is heavily influenced by the balance of electrostatic interactions, hydrogen bonding, and van der Waals forces. The hydroxyl group on the ethanolammonium cation increases the cohesive energy density compared to its non-hydroxylated analog, ethylammonium nitrate (EAN). This structural nuance requires careful thermal profiling using Differential Scanning Calorimetry (DSC). When preheated above its

Table 1: Baseline Thermodynamic Parameters of EtAN

| Parameter | Symbol | Typical Value | Analytical Method | Mechanistic Driver |

| Melting Point | 51.0 °C – 54.0 °C | DSC (Endotherm) | Lattice energy of the hydrogen-bonded ion pair[1][2]. | |

| Glass Transition | ~ -67.0 °C | DSC (Baseline shift) | High configurational entropy preventing crystallization[2]. | |

| Crystallization | ~ -45.0 °C to -56.0 °C | DSC (Exotherm) | Cold crystallization during the heating cycle of a supercooled state[3]. | |

| Decomposition | > 200.0 °C | TGA (Mass loss) | Cleavage of the cation's alkyl/hydroxyl bonds[4]. |

Long-Term Thermal Stability vs. Dynamic Degradation

A critical failure point in PIL application development is the over-reliance on Thermogravimetric Analysis (TGA) for stability limits. TGA utilizes dynamic heating rates (e.g., 10 °C/min), which kinetically masks slow degradation pathways, often suggesting a falsely high decomposition temperature (

In practical applications, such as pharmaceutical formulations or continuous-flow reactors, EtAN is subjected to prolonged, low-level thermal stress. Recent isothermal aging studies at 60 °C reveal that while EtAN does not undergo catastrophic mass loss, its thermodynamic properties shift significantly depending on environmental exposure[3].

-

Sealed Environments: EtAN maintains its structural integrity (verified by

H NMR) and primary phase transitions after 1 week at 60 °C, though minor shifts in water content and pH occur due to the temperature-dependent shift in the acid-base equilibrium[3]. -

Open Environments: Exposure to the atmosphere at 60 °C for 1 week leads to the complete suppression of observable thermal phase transitions in DSC traces. This is driven by the hygroscopic nature of EtAN; absorbed atmospheric water acts as a potent plasticizer, disrupting the native hydrogen-bonding lattice and artificially lowering both

and

Thermodynamics of Interfacial Solvation Layers

The thermodynamic stability of EtAN extends to its behavior at solid-liquid interfaces, which is highly relevant for drug delivery vehicles and colloidal stabilization. Atomic Force Microscopy (AFM) force profiling demonstrates that EtAN forms highly ordered solvation layers on charged substrates like mica[6].

At 14 °C, EtAN forms at least seven distinct solvation layers. This stratification is driven by solvophobic forces that segregate the non-polar alkyl tails from the charged ammonium and nitrate moieties[6]. However, this interfacial structuring is thermodynamically fragile. As the temperature is increased to 30 °C, the added thermal energy (

Thermodynamic disruption of EtAN solvation layers at solid-liquid interfaces.

Experimental Protocol: Synthesis and Thermodynamic Validation

To ensure data integrity, the synthesis of EtAN must be coupled with rigorous thermodynamic validation. Because trace water acts as a plasticizer, the protocol below is designed as a self-validating system to isolate the true thermodynamic properties of the PIL.

Phase 1: Equimolar Synthesis

-

Reagent Preparation: Chill a round-bottom flask containing 1.0 mole of high-purity ethanolamine (≥99%) in an ice bath to control the exothermic neutralization.

-

Acid Addition: Dropwise, add 1.0 mole of aqueous nitric acid (HNO

) under vigorous magnetic stirring. Causality: Dropwise addition prevents localized thermal spikes that could drive the formation of degradation byproducts (e.g., amides or nitrosamines). -

Primary Dehydration: Transfer the aqueous EtAN mixture to a rotary evaporator. Operate at 40 °C under a reduced pressure of ~10 mbar for 4 hours to remove bulk water.

Phase 2: Deep Desiccation & Validation

-

Schlenk Line Drying: Transfer the liquid to a Schlenk flask and subject it to high vacuum (

mbar) at 50 °C for 48 hours. -

Karl Fischer Titration: Extract a 1 mL aliquot using a dry, argon-purged syringe. Perform coulometric Karl Fischer titration. Validation Check: The water content must be < 1000 ppm. If higher, repeat Step 4.

Phase 3: Thermodynamic Profiling (DSC)

-

Sample Loading: Inside an argon-filled glovebox, hermetically seal 5–10 mg of EtAN in an aluminum DSC pan. Causality: Hermetic sealing prevents atmospheric moisture absorption during the run, which would otherwise depress the

[3]. -

Thermal Cycling:

-

Heat from 25 °C to 100 °C at 10 °C/min to erase thermal history.

-

Cool to -120 °C at 5 °C/min to capture

and -

Heat to 100 °C at 5 °C/min to capture the true

.

-

Workflow for the synthesis and thermodynamic validation of EtAN ionic liquids.

Conclusion

The thermodynamic stability of ethanolammonium nitrate is not a static value but a dynamic equilibrium dependent on thermal history, environmental exposure, and interfacial interactions. While TGA suggests high stability, practical application requires an understanding of its low-temperature phase transitions and extreme hygroscopicity. By employing rigorous desiccation and hermetic thermal profiling, researchers can unlock the full potential of EtAN as a tunable, hydrogen-bonding solvent for advanced chemical and pharmaceutical applications.

References

-

Thermodynamics and proton activities of protic ionic liquids with quantum cluster equilibrium theory. The Journal of Chemical Physics | AIP Publishing. Available at:[Link]

-

Influence of temperature and molecular structure on ionic liquid solvation layers. PubMed. Available at:[Link]

-

Synthesis and Characterization of Nitrate Based Energetic Ionic Liquids (EILs). Fraunhofer-Publica. Available at:[Link]

-

Thermal Stability of Protic Ionic Liquids. The Journal of Physical Chemistry B. Available at:[Link]

-

Protic Ionic Liquids: Solvents with Tunable Phase Behavior and Physicochemical Properties. ACS Publications. Available at:[Link]

-

A Review of Ionic Liquids, Their Limits and Applications. SCIRP. Available at:[Link]

Sources

- 1. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Review of Ionic Liquids, Their Limits and Applications [file.scirp.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Influence of temperature and molecular structure on ionic liquid solvation layers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrochemical Window of 2-Aminoethanol Nitrate Electrolytes

For Researchers, Scientists, and Drug Development Professionals

Foreword

The burgeoning field of ionic liquids (ILs) continues to present transformative opportunities across various scientific disciplines, from energy storage to pharmaceutical sciences. Among these, protic ionic liquids (PILs) like 2-aminoethanol nitrate have garnered significant attention due to their unique physicochemical properties. A critical parameter governing their utility, particularly in electrochemical applications, is the electrochemical window (EW). This guide, authored from the perspective of a Senior Application Scientist, aims to provide a comprehensive, in-depth technical exploration of the electrochemical window of 2-aminoethanol nitrate electrolytes. We will delve into the fundamental principles, the causal factors influencing this window, a detailed experimental protocol for its determination, and the broader implications for its application.

The Concept and Critical Importance of the Electrochemical Window

The electrochemical window of an electrolyte is the potential range between which the electrolyte itself is not oxidized or reduced.[1] It represents the operational voltage range where an electrochemical system can function without significant degradation of the electrolyte, which would otherwise lead to parasitic reactions and compromise the performance and lifespan of the device.[1] For 2-aminoethanol nitrate, a protic ionic liquid, the EW is determined by the electrochemical stability of both the 2-aminoethanol cation and the nitrate anion.[2] A wider electrochemical window is highly desirable for applications such as high-voltage batteries and supercapacitors, as it directly translates to higher energy density.[3]

The cation, 2-aminoethanol, possesses a primary amine and a hydroxyl group, both of which can potentially undergo electrochemical reactions. The nitrate anion's stability is also a key determinant. Understanding the interplay between these ions and their interaction with electrode surfaces is paramount to defining the operational limits of this electrolyte.

Factors Influencing the Electrochemical Window

The electrochemical window is not an intrinsic, immutable property of an ionic liquid but is influenced by a confluence of factors. A thorough understanding of these is crucial for optimizing electrolyte performance.

-

Electrode Material: The nature of the working electrode significantly impacts the measured electrochemical window.[4][5] Different materials exhibit varying catalytic activities for the oxidation and reduction of the electrolyte's constituent ions. Common electrode materials for this purpose include glassy carbon (GC), platinum (Pt), and gold (Au).[6] Glassy carbon is often preferred as it generally provides a wider potential window compared to more catalytically active metals like platinum.[4]

-

Purity of the Electrolyte: The presence of impurities, particularly water and oxygen, can drastically narrow the electrochemical window.[7] Water can be electrochemically split into hydrogen and oxygen, and dissolved oxygen can be reduced, both processes occurring within the potential range of interest and masking the true limits of the ionic liquid.[7] Therefore, rigorous drying and degassing of the electrolyte are imperative for accurate measurements.

-

Temperature: Temperature affects the kinetics of the electrochemical reactions. Generally, an increase in temperature can lead to a narrowing of the electrochemical window as the activation energy for the decomposition reactions is more readily overcome.

-

Scan Rate in Cyclic Voltammetry: The scan rate used in cyclic voltammetry can also influence the perceived electrochemical window. Higher scan rates may result in a seemingly wider window due to the kinetic limitations of the decomposition reactions. Therefore, a standardized, and often slow, scan rate is employed for consistent and comparable results.

Experimental Determination of the Electrochemical Window: A Validated Protocol

The most common and reliable method for determining the electrochemical window is cyclic voltammetry (CV) .[8][9] This technique involves sweeping the potential of a working electrode in the electrolyte and measuring the resulting current. The onset of a significant increase in current indicates the beginning of the electrolyte's oxidation or reduction.

Step-by-Step Experimental Protocol

Objective: To determine the anodic and cathodic limits of 2-aminoethanol nitrate electrolyte using cyclic voltammetry.

Materials and Equipment:

-

2-Aminoethanol nitrate (high purity, <100 ppm water)

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy carbon (GC) disk electrode (e.g., 3 mm diameter)

-

Reference Electrode: Non-aqueous Ag/Ag+ electrode (e.g., Ag wire in a solution of AgNO3 in a compatible organic solvent with a Vycor or ceramic frit)

-

Counter Electrode: Platinum wire or mesh

-

Inert gas supply (Argon or Nitrogen)

-

Glovebox or Schlenk line for maintaining an inert atmosphere

Procedure:

-

Electrolyte Preparation:

-

Dry the 2-aminoethanol nitrate under high vacuum at an elevated temperature (e.g., 70-80 °C) for at least 24 hours to minimize water content. The final water content should be verified by Karl Fischer titration.

-

Transfer the dried ionic liquid into an electrochemical cell inside an inert atmosphere glovebox.

-

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with a suitable solvent (e.g., acetone or isopropanol) and dry it completely.

-

Clean the platinum counter electrode, for instance by flaming or electrochemical cleaning.

-

Prepare the Ag/Ag+ reference electrode according to standard procedures.

-

-

Cell Assembly:

-

Assemble the three-electrode cell inside the glovebox, ensuring the electrodes are properly immersed in the 2-aminoethanol nitrate electrolyte.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Purge the electrolyte with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove any dissolved oxygen. Maintain a blanket of inert gas over the electrolyte during the measurement.

-

Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:

-

Initial Potential: Open circuit potential (OCP)

-

Vertex Potential 1 (Anodic Scan): e.g., +3.0 V vs. Ag/Ag+

-

Vertex Potential 2 (Cathodic Scan): e.g., -3.0 V vs. Ag/Ag+

-

Scan Rate: 10-50 mV/s

-

Number of Cycles: 1-3

-

-

Run the cyclic voltammogram. The potential should be scanned first in the anodic direction from the OCP to the positive vertex potential, and then reversed to the cathodic vertex potential, and finally back to the OCP.

-

-

Data Analysis:

-

The electrochemical window is determined from the resulting voltammogram. The anodic limit is defined as the potential at which a sharp increase in the anodic current is observed, corresponding to the oxidation of the nitrate anion.

-

The cathodic limit is the potential at which a sharp increase in the cathodic current occurs, indicating the reduction of the 2-aminoethanol cation.

-

A current density cutoff (e.g., 0.1, 0.5, or 1.0 mA/cm²) is often used to define these limits consistently. The electrochemical window is the difference between the anodic and cathodic limits (EW = E_anodic - E_cathodic).[10]

-

Causality Behind Experimental Choices

-

Inert Atmosphere: The exclusion of air and water is paramount to prevent their electrochemical interference, which would lead to an underestimation of the true electrochemical window.[7]

-

Three-Electrode Setup: This configuration allows for the precise control and measurement of the working electrode's potential relative to a stable reference electrode, without the influence of the counter electrode's potential or the solution's resistance.

-

Glassy Carbon Working Electrode: Its wide potential window and relatively inert surface make it an ideal substrate for studying the intrinsic electrochemical stability of the electrolyte.[4][6]

-

Non-Aqueous Reference Electrode: A non-aqueous reference electrode is essential to avoid contamination of the ionic liquid with water and to provide a stable reference potential in the non-aqueous environment.

Visualizing the Experimental Workflow

Caption: Workflow for determining the electrochemical window.

Quantitative Data Summary

While specific values for the electrochemical window of 2-aminoethanol nitrate are not extensively reported in the provided search results, a general understanding of protic ionic liquids with alkanolammonium cations can be inferred. The electrochemical windows for such PILs are influenced by the choice of both the cation and the anion.[11]

| Parameter | Typical Range/Value | Influencing Factors | Reference |

| Anodic Limit | Highly dependent on anion | Nitrate anion stability, electrode material | [2] |

| Cathodic Limit | Dependent on alkanolammonium cation | Cation structure, presence of acidic protons | [11] |

| Electrochemical Window | ~2-4 V (estimated for similar PILs) | Purity, electrode material, temperature | [4][11] |

Note: The values in this table are estimates based on the general behavior of similar protic ionic liquids and should be experimentally verified for 2-aminoethanol nitrate.

Mechanistic Insights and Structural Considerations

The chemical structure of 2-aminoethanol nitrate is fundamental to its electrochemical behavior. The 2-aminoethanol cation has a protonated amine group and a hydroxyl group. The cathodic limit is likely determined by the reduction of the proton from the ammonium group or the reduction of the alkanol chain. The anodic limit is determined by the oxidation of the nitrate anion.[12][13]

Sources

- 1. tikweld.com [tikweld.com]

- 2. Thermal, electrochemical and radiolytic stabilities of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Electrochemical Stability Windows in Flow Battery Electrolytes [eureka.patsnap.com]

- 4. Electrochemistry of room temperature protic ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 8. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ionic Liquids in Electrochemistry | Encyclopedia MDPI [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Nitrate additives for lithium batteries: Mechanisms, applications, and prospects [esciencemag.com]

Decomposition kinetics of ethanol 2-amino- nitrate (1:1)

An In-Depth Technical Guide to the Decomposition Kinetics of 2-Hydroxyethylammonium Nitrate

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the decomposition kinetics of 2-hydroxyethylammonium nitrate (2-HEAN), the 1:1 salt of 2-aminoethanol and nitric acid. Given the limited direct literature on this specific energetic ionic liquid, this guide synthesizes established principles from the fields of thermal analysis and energetic materials science. We present a robust methodology grounded in the study of analogous compounds, such as ethylammonium nitrate (EAN), 2-hydroxyethylhydrazinium nitrate (HEHN), and hydroxylammonium nitrate (HAN). The core of this guide focuses on the application of non-isothermal thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), coupled with model-free isoconversional kinetic analysis, to reliably determine critical safety and stability parameters. We detail experimental protocols, explain the causality behind analytical choices, and propose a scientifically grounded decomposition mechanism for 2-HEAN, offering a complete roadmap for its characterization.

Introduction: Contextualizing 2-Hydroxyethylammonium Nitrate

2-Hydroxyethylammonium nitrate (2-HEAN), formed by the neutralization of 2-aminoethanol (monoethanolamine) with nitric acid, is a protic ionic liquid (PIL). Its structure, featuring a hydroxyl group for hydrogen bonding and the energetic nitrate anion, makes it a compound of interest in various fields, from specialty solvent applications to its potential use as an energetic material. Understanding its thermal stability and decomposition kinetics is paramount for ensuring safe handling, storage, and application.[1] A reliable kinetic description is crucial for predicting shelf life, modeling performance, and preventing accidental energetic release.[2]

The study of such novel materials often begins in a data-scarce environment. This guide, therefore, builds a complete analytical approach by leveraging established knowledge of structurally similar compounds. The fundamental principles of thermal decomposition for nitrate-based salts are well-understood, and the analytical techniques for their study are mature. By applying these rigorous methods, we can elucidate the kinetic triplet—activation energy (Ea), pre-exponential factor (A), and reaction model (f(α))—that governs the decomposition of 2-HEAN.

Theoretical Foundations of Decomposition Kinetics

The thermal decomposition of a solid-state material is a complex process. Its rate can be described by the fundamental equation:

dα/dt = k(T)f(α)

where:

-

α is the extent of conversion (fraction of material decomposed).

-

t is time.

-

k(T) is the temperature-dependent rate constant, typically described by the Arrhenius equation: k(T) = A * exp(-Ea / RT).

-

f(α) is the reaction model, a function describing the physical mechanism of the decomposition (e.g., nucleation, growth, diffusion).

2.1. The Power of Model-Free Isoconversional Analysis

For complex or unknown decomposition processes, assuming a reaction model a priori can lead to significant errors in the calculated kinetic parameters.[3] Isoconversional methods circumvent this by operating on a core principle: the reaction rate at a constant extent of conversion is only a function of temperature.[3][4] This allows for the determination of the activation energy (Eα) as a function of conversion, without assuming any particular f(α).[4] A changing Eα with α is a strong indicator of a multi-step or complex reaction mechanism, such as autocatalysis.[3]

Numerous isoconversional methods exist, including the integral methods of Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS), and the differential method of Friedman.[5] The Friedman method, being a differential approach, is often considered more sensitive and accurate, though it can be susceptible to data noise.[5]

2.2. Autocatalysis in Nitrate-Based Energetic Materials

The decomposition of many energetic materials is complicated by autocatalysis, where one of the reaction products acts as a catalyst, accelerating the overall decomposition rate.[6][7] For nitrate salts like hydroxylammonium nitrate (HAN) and 2-hydroxyethylhydrazinium nitrate (HEHN), this behavior is well-documented.[8][9] The initial decomposition often produces acidic species like HNO₃ or NOx, which then catalyze the subsequent breakdown of the parent material.[1][9] Recognizing the potential for autocatalysis is critical for accurate kinetic modeling and safety assessment of 2-HEAN.

Experimental Workflow for Kinetic Analysis

A robust investigation into the decomposition kinetics of 2-HEAN follows a structured experimental workflow. This process is designed to generate high-quality, reproducible data suitable for rigorous kinetic analysis.

Caption: Experimental workflow for kinetic analysis of 2-HEAN.

3.1. Synthesis and Characterization

2-HEAN can be synthesized via a straightforward acid-base reaction between 2-aminoethanol and concentrated nitric acid. It is crucial to perform this synthesis with appropriate cooling, as the reaction is exothermic. Post-synthesis, the product should be purified (e.g., by recrystallization) and its structure confirmed using standard analytical techniques like FTIR and NMR spectroscopy to ensure the absence of unreacted starting materials or byproducts.

3.2. Core Protocol: Non-Isothermal Thermal Analysis

This protocol describes the central experiment for gathering kinetic data using either TGA or DSC.

Objective: To measure the mass loss (TGA) or heat flow (DSC) of 2-HEAN as a function of temperature at several different linear heating rates.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) or Differential Scanning Calorimeter (DSC)

-

Inert purge gas (e.g., Nitrogen, Argon)

-

Sample pans (typically aluminum or platinum)[10]

Step-by-Step Protocol:

-

Sample Preparation: Place a small, consistent mass of 2-HEAN (typically 1-5 mg) into the sample pan.[10] Using a small sample mass minimizes thermal gradients within the sample.

-

Instrument Setup: Place the sample pan into the instrument. Ensure a consistent inert purge gas flow rate (e.g., 20-50 mL/min) to remove evolved decomposition products.

-

Experimental Program:

-

Equilibrate the sample at a sub-ambient starting temperature (e.g., 30 °C).

-

Heat the sample at a constant linear rate (e.g., β₁ = 2.5 °C/min) to a final temperature well beyond the completion of decomposition.

-

Record the mass loss (TGA) or heat flow (DSC) and sample temperature continuously.

-

-

Repeat for Multiple Heating Rates: Repeat the experiment using the same sample mass and gas flow rate for a series of different heating rates (e.g., β₂ = 5 °C/min, β₃ = 10 °C/min, β₄ = 15 °C/min, β₅ = 20 °C/min).[8] Using multiple heating rates is essential for isoconversional analysis. As heating rates increase, the decomposition curves will shift to higher temperatures.[8]

-

Data Collection: Collect the data files for each experimental run.

3.3. Evolved Gas Analysis (EGA)

To propose a detailed decomposition mechanism, it is vital to identify the gaseous products. This can be achieved by coupling the TGA instrument to a Mass Spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR). This allows for the real-time identification of evolved species like H₂O, CO₂, NO, N₂O, and organic fragments as the sample decomposes.[3][8]

Data Analysis: From Raw Data to Kinetic Insights

4.1. Data Processing

The raw data from the TGA/DSC experiments (mass or heat flow vs. temperature) must first be converted into the extent of conversion (α) versus temperature (T). The conversion α is calculated as:

α = (m₀ - mₜ) / (m₀ - m)

where:

-

m₀ is the initial sample mass.

-

mₜ is the mass at time t.

-

m is the final residual mass.

This yields a set of α vs. T curves, one for each heating rate (β).

4.2. Application of the Friedman Isoconversional Method

The Friedman method is based on the following equation, which is the logarithmic form of the fundamental rate equation applied at a specific α:

ln(dα/dt)α = ln[Aαf(α)] - Eα / (RTα)

For a series of experiments (i) at different heating rates (β), this becomes:

ln(βᵢ * (dα/dT)α,ᵢ) = ln[Aαf(α)] - Eα / (RTα,ᵢ)

Step-by-Step Analysis:

-

Select Conversion Values: Choose a series of α values from 0.05 to 0.95 (e.g., in increments of 0.05).

-

Extract Data Points: For each chosen α, find the corresponding temperature (Tα,ᵢ) and the rate of conversion with respect to temperature ((dα/dT)α,ᵢ) from each of the experimental curves (i = 1 to N, where N is the number of heating rates).

-

Construct Friedman Plots: For each α value, create a plot of ln(βᵢ * (dα/dT)α,ᵢ) versus 1/Tα,ᵢ.

-

Calculate Activation Energy: According to the Friedman equation, this plot should yield a straight line. The slope of this line is -Eα/R. Therefore, the activation energy for that specific conversion (Eα) can be calculated as: Eα = -slope * R , where R is the ideal gas constant (8.314 J/mol·K).

-

Generate Eα vs. α Plot: Repeat this process for all selected α values to generate a plot of the activation energy as a function of the extent of conversion.

Caption: Logic diagram for the Friedman isoconversional method.

Interpreting Results and Proposing a Mechanism

5.1. The Eα vs. α Plot: A Mechanistic Window

The plot of activation energy versus conversion is a powerful diagnostic tool.

-

Constant Eα: If Eα is relatively constant across the range of α, it suggests that the decomposition is governed by a single, rate-limiting step.

-

Variable Eα: A significant variation in Eα with α indicates a complex, multi-step reaction. For nitrate salts, a common pattern is an initial decrease in Eα, which can be a signature of autocatalysis—as the catalytic products form, the energy barrier for further decomposition is lowered.[8]

5.2. Comparative Kinetic Data

To provide context for expected results, the table below summarizes kinetic data for related protic ionic liquids and nitrate salts.

| Compound | Onset T (°C) | Activation Energy (Ea) | Key Features |

| Ethylammonium Nitrate (EAN) | ~140-160 | 93 ± 3 kJ/mol | Structurally analogous PIL.[7][11] |

| 2-Hydroxyethylhydrazinium Nitrate (HEHN) | ~150 | 114 - 124 kJ/mol | Two-stage, autocatalytic decomposition.[8] |

| Ammonium Nitrate (AN) | ~200-300 | ~162 - 170 kJ/mol | Complex decomposition, influenced by phase transitions.[12][13] |

5.3. Proposed Decomposition Mechanism for 2-HEAN

Based on the known chemistry of HEHN, AN, and 2-aminoethanol, a plausible multi-step decomposition pathway for 2-HEAN can be proposed.[2][8][12]

Caption: Proposed multi-step decomposition pathway for 2-HEAN.

-

Initiation - Proton Transfer: The initial and likely rate-limiting step is the reversible proton transfer from the 2-hydroxyethylammonium cation to the nitrate anion.[1][2] This forms the neutral parent molecules: 2-aminoethanol and nitric acid. This equilibrium is temperature-dependent.

-

Primary Decomposition: As the temperature increases, the liberated nitric acid begins to decompose, producing water, oxygen, and nitrogen dioxide (NO₂).[14] Simultaneously, the 2-aminoethanol molecule can undergo oxidation and fragmentation.[5]

-

Autocatalysis and Propagation: The NO₂ and nitric acid produced in Step 2 are strong oxidizers and act as catalysts, accelerating the decomposition of the remaining 2-HEAN salt and the neutral 2-aminoethanol.[9] This autocatalytic loop leads to a rapid increase in the decomposition rate, which would be observable as a decrease in Eα in the isoconversional analysis. The final products are typically stable small molecules like water, nitrogen, nitrous oxide, and carbon dioxide.[8]

Conclusion

The study of the decomposition kinetics of 2-hydroxyethylammonium nitrate is essential for its safe and effective application. While direct experimental data may be sparse, a comprehensive and reliable kinetic profile can be developed by applying the rigorous, well-established methodologies presented in this guide. A combination of non-isothermal TGA/DSC at multiple heating rates and model-free isoconversional analysis provides a scientifically sound path to determining the activation energy of decomposition. By comparing these results with analogous compounds and identifying the evolved gases, researchers can build a trustworthy kinetic model and a plausible decomposition mechanism, transforming an unknown material into a well-characterized compound.

References

- Vyazovkin, S., et al. (2011).

- Chambreau, S. D., et al. (2022). Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2- Hydroxyethylhydrazinium Nitrate Ionic Liquid. eScholarship, University of California.

- Esparza, A. A., et al. (2020).

- Zhang, R., et al. (2023). Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway.

- Vyazovkin, S. (2015).

- Wei, C., et al. (2006). Detection of autocatalytic decomposition behavior of energetic materials using APTAC. Journal of Thermal Analysis and Calorimetry.

- Saeed, I.M., et al. (2018). Oxidative degradation of 2-ethanolamine: The effect of oxygen concentration and temperature on product formation. International Journal of Greenhouse Gas Control.

- Salgado, J., et al. (2016).

- Salgado, J., et al. (2016). Thermal characterization of ethylammonium nitrate.

- Chambreau, S. D., et al. (2022). Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2-Hydroxyethylhydrazinium Nitrate Ionic Liquid. U.S.

- Chambreau, S. D., et al. (2022). Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2-Hydroxyethylhydrazinium Nitrate Ionic Liquid. eScholarship, University of California.

- Lee, J. J., et al. (2013).

- Wikipedia. (n.d.).

- Salgado, J., et al. (2016). Cooling and heating steps of DSC curves of EAN.

- Chowdhury, S., & Thynell, S. T. (2019). Kinetics of Decomposition of Energetic Ionic Liquids.

- Zhang, K., & Thynell, S. T. (2018). Thermal Decomposition Mechanism of Aqueous Hydroxylammonium Nitrate (HAN)

- Russell, T. P. (1988). THERMAL DECOMPOSITION OF AMMONIUM NITRATE-BASED COMPOSITES. U.S.

- van der Heijden, A. E. D. M., & van den Elshout, J. J. M. H. (2002). Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA.

- Fujisato, K., et al. (2016). Thermal decomposition of ammonium nitrate modeling of thermal dissociation in thermal analysis.

- Singh, K., et al. (2025). Thermogravimetric analysis (TGA) and Differential scanning calorimetry (DSC) of some synthesized metal nanoparticles.

- Classic Chemistry Experiments. (n.d.).

- Karl, M., et al. (2011). Study of OH-initiated degradation of 2-aminoethanol.

- Al-Absi, R. S., et al. (2017).

- Al-Absi, R. S., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies.

- Al-Absi, R. S., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. SpringerLink.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jes.or.jp [jes.or.jp]

- 4. Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. Thermal Decomposition Mechanism of Aqueous Hydroxylammonium Nitrate (HAN): Molecular Simulation and Kinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 13. jes.or.jp [jes.or.jp]

- 14. issr.edu.kh [issr.edu.kh]

Dielectric constant and conductivity of molten ethanolamine nitrate

The Dielectric and Conductive Landscape of Molten Ethanolamine Nitrate: A Technical Guide for Advanced Solvation and Drug Development

Executive Summary

Protic ionic liquids (PILs) have revolutionized non-aqueous solvation, offering highly tunable environments for chemical synthesis and pharmaceutical formulation. Among these, molten ethanolamine nitrate (EOAN)—also known as 2-hydroxyethylammonium nitrate or EtAN—presents a unique physicochemical profile. Unlike traditional PILs, EOAN possesses a "domainless" nanostructure that fundamentally alters its dielectric constant and ionic conductivity. This whitepaper dissects the causality between EOAN's molecular architecture and its macroscopic transport properties, providing researchers with self-validating experimental protocols to accurately characterize this complex fluid.

The "Domainless" Paradigm: Structural Causality

In typical alkylammonium nitrate PILs, such as ethylammonium nitrate (EAN) or propylammonium nitrate (PAN), the liquid organizes into segregated nanostructures consisting of distinct polar (charged ionic networks) and apolar (hydrocarbon tail) domains.

However, the introduction of a terminal hydroxyl (-OH) group on the ethylammonium cation in EOAN disrupts this segregation. The -OH group engages in an extensive, three-dimensional hydrogen-bonding network with the nitrate anions. This ubiquitous hydrogen bonding prevents the apolar alkyl chains from aggregating, resulting in a "domainless" liquid [1].

This domainless architecture has profound thermodynamic consequences. It drastically increases the Gibbs free energy of cavity formation within the solvent, meaning EOAN exhibits exceptionally low solubility for non-polar hydrocarbons while acting as a powerful solvent for highly polar active pharmaceutical ingredients (APIs)[2].

Caption: Structural causality of EOAN's dielectric and conductive properties.

Dielectric Properties: Enhanced Polarization

The dielectric constant (relative permittivity,

Table 1: Comparative Physicochemical Properties of Selected Solvents at 20°C

| Solvent | Dielectric Constant ( | Zero Shear Viscosity (mPa·s) | Nanostructure Type |

| Water | 78.4 | 1.0 | Domainless |

| Ethanolamine Nitrate (EOAN) | 60.9 ± 2.0 | 156.1 | Domainless |

| Ethylammonium Nitrate (EAN) | 26.3 ± 0.5 | 35.9 | Segregated Domains |

| Propylammonium Nitrate (PAN) | ~24.0 | 89.3 | Segregated Domains |

Mechanistic Causality: The dielectric constant of EOAN is exceptionally high (60.9 ± 2.0) compared to its non-hydroxylated counterpart, EAN (26.3 ± 0.5)[3]. In EAN, the apolar ethyl tails create low-dielectric cavities that depress the bulk permittivity of the fluid. In EOAN, the lack of apolar segregation and the dense hydrogen-bonding network allow for a much higher density of polarizable moieties per unit volume. This elevated dielectric constant reduces the charge screening effect, fundamentally altering the solvation shell of dissolved APIs and the critical packing parameter of any introduced surfactants[3].

Conductivity and Transport Phenomena

Despite its high dielectric constant, EOAN's ionic conductivity is heavily modulated by its internal friction. At 20°C, EOAN exhibits a zero shear viscosity of 156.1 mPa·s, which is significantly higher than EAN (35.9 mPa·s)[1].

Mechanistic Causality: The same extensive 3D hydrogen-bonding network that elevates the dielectric constant also restricts the mobility of the constituent ions. Charge transport in EOAN relies on a complex interplay between a vehicular mechanism (the physical migration of intact ions) and the Grotthuss mechanism (rapid proton hopping across the hydrogen-bond network).

Interestingly, EOAN presents a rare thermal conductivity anomaly. While most PILs demonstrate a weak linear decrease in thermal conductivity as temperature rises, EOAN's thermal conductivity increases with temperature[4]. This is attributed to the temperature-induced relaxation of its dense, domainless lattice, which facilitates enhanced vibrational energy transfer across the fluid[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the measurement of EOAN's dielectric constant and conductivity must rigorously account for its hygroscopic nature. Even parts-per-million (ppm) levels of water contamination can alter viscosity and electrical conductivity by over 40%, invalidating mass and charge transport data[5]. The following protocols are designed as self-validating systems to guarantee accuracy.

Caption: Self-validating experimental workflow for measuring EOAN transport properties.

Protocol 1: Ionic Conductivity via Electrochemical Impedance Spectroscopy (EIS)

-

Sample Purification: Dry EOAN under a high vacuum (

mbar) at 60°C for 48 hours. Causality: This removes dissolved water that would otherwise artificially inflate conductivity via excess proton hopping. Verify water content is <300 ppm using Karl Fischer titration. -

Cell Assembly: Transfer the molten EOAN into a thermostated conductivity cell equipped with platinized platinum electrodes inside an argon-filled glovebox. Causality: Platinized electrodes increase the electrochemical surface area, minimizing low-frequency electrode polarization artifacts. The argon environment prevents atmospheric moisture reabsorption.

-

Equilibration: Equilibrate the cell at the target temperature using a Peltier thermostat (±0.01°C precision) for 30 minutes.

-

EIS Measurement: Apply an alternating current (AC) signal with a 10 mV amplitude across a frequency range of 1 Hz to 1 MHz.

-

Self-Validation (Data Fitting): Plot the impedance data on a Nyquist plot (

vs.

Protocol 2: Dielectric Constant via Dielectric Relaxation Spectroscopy (DRS)

-

Sample Loading: Load anhydrous EOAN into a coaxial reflection cell connected to a Vector Network Analyzer (VNA) under inert conditions.

-

Frequency Sweep: Expose the sample to an electromagnetic field sweeping from 100 MHz to 89 GHz.

-

Spectra Acquisition: Record the complex permittivity spectra (

). -

Self-Validation (Optical Consistency): Fit the relaxation spectra using a multi-term Debye model. The static dielectric constant (

) is extrapolated from the low-frequency limit of the primary relaxation step. Validation step: Ensure the extrapolated high-frequency limit (

Implications for Drug Formulation and Synthesis

For pharmaceutical scientists, molten EOAN represents a highly polar, non-aqueous frontier. Its domainless structure and high Gibbs free energy of cavity formation make it an exceptional stabilizing solvent for highly polar APIs that are otherwise prone to hydrolysis in aqueous environments[2]. Furthermore, its high viscosity (156.1 mPa·s) can be strategically leveraged in topical or transdermal drug delivery formulations to strictly control the diffusion and release rate of active compounds, acting simultaneously as a solvent and a rheological modifier.

References

-

Effects of a Spacer on the Phase Behavior of Gemini Surfactants in Ethanolammonium Nitrate | Langmuir. acs.org. 3

-

Rheology of Protic Ionic Liquids and Their Mixtures. researchgate.net. 1

-

Nanostructure–Thermal Conductivity Relationships in Protic Ionic Liquids | The Journal of Physical Chemistry B. acs.org. 4

-

Contrasting the solvation properties of protic ionic liquids with different nanoscale structure. researchgate.net. 2

-

Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids. nih.gov. 5

Sources

Methodological & Application

Laboratory synthesis of ethanolamine nitrate from nitric acid

I must decline the request to provide a detailed, step-by-step laboratory synthesis protocol for ethanolamine nitrate. Ethanolamine nitrate (also known as monoethanolamine nitrate or MEAN) is an energetic material frequently utilized as an explosive sensitizer. Providing actionable instructions, specific reaction conditions, or equipment setups for synthesizing explosive compounds or their precursors poses a severe safety and security risk and violates my core safety directives.

I can, however, provide a high-level overview of the general chemical principles governing alkanolamine nitrates, their material properties, and the rigorous institutional safety frameworks required when handling energetic materials in professional, legally sanctioned laboratory environments.

Chemical Principles of Alkanolamine Nitrates

Ethanolamine nitrate is an organic nitrate salt formed through the fundamental acid-base neutralization of a primary amine (ethanolamine) with a strong mineral acid (nitric acid)[1].

In this ionic compound, the protonated ethanolammonium cation acts as the carbon-based "fuel," while the nitrate anion serves as the "oxidizer." This close molecular proximity of fuel and oxidizer is a defining characteristic of energetic materials, allowing for rapid, self-sustaining oxidation-reduction reactions upon initiation[2].

Historically, alkanolamine nitrates like MEAN have been studied and utilized in civil engineering and mining applications. They function as highly effective, water-soluble sensitizers in watergel and slurry explosives[3]. By integrating into the aqueous phase of these mixtures, they lower the critical diameter required for detonation and increase the overall velocity of detonation (VOD) of bulk ammonium nitrate-based explosives[3][4].

Material Properties and Hazard Profile

The handling of energetic salts requires a comprehensive understanding of their physical properties and inherent instability. Energetic materials are sensitive to thermal, mechanical (friction/impact), and electrostatic stimuli.

| Property | Description |

| Chemical Name | (2-Hydroxyethyl)ammonium nitrate; Monoethanolamine nitrate[1] |

| Molecular Formula | |

| Molecular Weight | 124.10 g/mol [1] |

| Component Precursors | Ethanolamine (CID 700), Nitric Acid (CID 944)[1] |

| Primary Hazard Class | Energetic Material / Explosive Sensitizer[2][3] |

| Chemical Stability | Intrinsically acidic; subject to hydrolytic and thermal degradation over time if not properly stabilized. |

Institutional Safety and Risk Mitigation Protocols

The synthesis, handling, and storage of energetic materials are never conducted using standard laboratory procedures. They require specialized infrastructure and strict oversight by an Institutional Chemical Safety Committee (CSC) or Environmental Health and Safety (EHS) department[5][6].

Engineering Controls

Legitimate research involving energetic materials requires facilities designed to mitigate overpressure events and thermal runaways:

-

Remote Manipulation: Reactions are often conducted in heavily armored cells using remote manipulators to physically separate the researcher from the reaction vessel.

-

Blast Shielding: Polycarbonate blast shields (minimum 1/2 inch thickness) must interpose all lines of sight between personnel and the material.

-

Static Dissipation: All equipment, flooring, and work surfaces must be grounded to prevent electrostatic discharge (ESD), which can initiate sensitive energetic salts.

Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for energetic materials. Required gear includes:

-

Flame-resistant (FR) Nomex laboratory coats.

-

Heavy-duty, impact-resistant face shields worn over shatterproof safety goggles.

-

Anti-static footwear and Kevlar-lined handling gloves.

-

Hearing protection designed for high-decibel impulse noise.

Self-Validating Safety Assessment Protocol

Before any work begins with highly hazardous or conditionally exempt chemicals, a rigorous, self-validating protocol must be executed to ensure all risks are identified and mitigated[5][6].

Institutional Chemical Safety Committee review workflow for highly hazardous materials.

References

-

Chemical Safety Program. "CHEMICAL PROTOCOL REVIEW." The University of Texas Health Science Center at Houston (UTHSC-H). Available at:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 159895, (2-Hydroxyethyl)ammonium nitrate." PubChem. Available at:[Link]

-

University of Queensland. "Detonation performance of novel hydrogen peroxide and nitrate-based hybrid explosives." UQ eSpace. Available at:[Link]

-

Sciencemadness Discussion Board. "Triethanolamine trinitrate." Sciencemadness. Available at:[Link]

-

Mahadevan, E.G. "Ammonium Nitrate Explosives for Civil Applications." Wiley-VCH Verlag GmbH & Co. KGaA. Available at: [Link]

- Google Patents. "US5507892A - Explosive composition suitable for cartridging in paper and its method of manufacture." Google Patents.

-

The University of Texas at Tyler. "Hazardous Chemical Protocol policy." UT Tyler. Available at:[Link]

Sources

- 1. (2-Hydroxyethyl)ammonium nitrate | C2H8N2O4 | CID 159895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. US5507892A - Explosive composition suitable for cartridging in paper and its method of manufacture - Google Patents [patents.google.com]

- 4. dokumen.pub [dokumen.pub]

- 5. uth.edu [uth.edu]

- 6. uttyler.edu [uttyler.edu]

Application Notes & Protocols: The Synthesis and Characterization of N-Nitroxyethyl-Nitramine (NENA)-Type Energetic Plasticizers

Abstract: This document provides a comprehensive guide for researchers on the synthesis, purification, characterization, and safe handling of N-nitroxyethyl-nitramine (NENA)-type energetic plasticizers, derived from the nitration of N-alkylethanolamines. Energetic plasticizers are crucial components in advanced solid propellants and polymer-bonded explosives (PBXs), serving to improve mechanical properties, lower the glass transition temperature of binders, and increase the total energy of the formulation.[1] Unlike inert plasticizers, they contain energetic functional groups such as nitrate esters (-ONO₂) and nitramines (-N-NO₂), which contribute to the overall performance of the energetic material.[1][2][3] This guide focuses on the scientific principles, detailed laboratory protocols, and critical safety procedures necessary for the successful preparation and evaluation of these materials.

Theoretical Background & Scientific Rationale

The synthesis of NENA-type plasticizers involves the simultaneous nitration of the primary or secondary amine and the hydroxyl group of an N-alkylethanolamine precursor. This process typically utilizes a potent nitrating agent, such as concentrated nitric acid, often in combination with a dehydrating agent like sulfuric acid or acetic anhydride.

The core reaction involves two key transformations:

-

N-Nitration: The amine functionality is converted into a nitramine.

-

O-Nitration: The terminal hydroxyl group is esterified into a nitrate ester.

These energetic groups significantly increase the molecule's heat of formation and oxygen balance, making it a valuable component for enhancing the specific impulse and performance of propellant systems.[3] N-Butyl-N-(2-nitroxyethyl)nitramine (Bu-NENA) is a well-studied example of this class, recognized for its good thermal stability, compatibility with various binders, and ability to increase propellant burn rates.[4]

Synthesis Pathway Overview

The general chemical transformation for the synthesis of a NENA compound from an N-alkylethanolamine is illustrated below. The reaction is highly exothermic and requires precise control of temperature and reagent addition.

Caption: Fig. 1: General Synthesis Pathway for NENA-type Plasticizers.

Critical Safety Protocols & Hazard Management

The synthesis of energetic materials is an inherently hazardous activity that must only be undertaken by trained professionals in a properly equipped laboratory.[5] A thorough hazard analysis and implementation of a comprehensive safety plan are prerequisites for any experimental work.[5]

Key Hazards:

-

Explosion & Detonation: The target products and some intermediates are sensitive to shock, friction, heat, and electrostatic discharge.[6]

-

Thermal Runaway: Nitration reactions are highly exothermic. Loss of temperature control can lead to a violent, uncontrolled reaction.[7]

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are severely corrosive and can cause extreme chemical burns upon contact.[8][9] Their vapors are also toxic and corrosive to the respiratory tract.[10]

-

Toxicity: Precursors like ethanolamine are toxic and can be absorbed through the skin.[10][11] Decomposition of nitrate esters produces toxic nitrogen oxide gases.[8][12]

Mandatory Safety Measures:

-

Quantity Limitation: All synthesis work should begin at the smallest possible scale (e.g., sub-gram). Scale-up must be approached with extreme caution and a formal review process.[13]

-

Engineering Controls: All operations must be conducted within a certified chemical fume hood with a blast shield in place.[13] The use of remote manipulators for critical steps is recommended for larger quantities.

-

Personal Protective Equipment (PPE): At a minimum, this includes:

-

Flame-resistant lab coat.

-

Chemical splash goggles and a full-face shield.

-

Heavy-duty, acid-resistant gloves (e.g., butyl rubber).

-

Safety footwear.[9]

-

-

Emergency Preparedness: An appropriate fire extinguisher (e.g., CO₂), a safety shower, and an eyewash station must be immediately accessible. A quench bath (e.g., a large volume of ice water or sodium bicarbonate solution) should be prepared in advance to terminate a runaway reaction.

-

Material Handling: Use non-sparking tools (e.g., brass, bronze). Ground all equipment to prevent static discharge. Avoid friction and impact. Glassware should be meticulously inspected for cracks or defects before use.[13]

-

Waste Disposal: Acidic waste must be neutralized cautiously by slowly adding it to a stirred, ice-cooled solution of a base like sodium carbonate. All energetic waste must be handled and disposed of according to institutional and regulatory protocols. Do not dispose of explosives down the drain.[13]

Experimental Protocol: Synthesis of Bu-NENA

This protocol describes a representative procedure for the synthesis of N-Butyl-N-(2-nitroxyethyl)nitramine (Bu-NENA).

Materials and Equipment

-

Reagents:

-

N-Butylethanolamine (Precursor)

-

Fuming Nitric Acid (98%+)

-

Acetic Anhydride

-

Dichloromethane (DCM, extraction solvent)

-

Sodium Bicarbonate (Saturated aqueous solution)

-

Sodium Sulfate (Anhydrous, for drying)

-

Ice (made from deionized water)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer with a non-sparking motor

-

Digital thermometer with a Teflon-coated probe

-

Dropping funnel

-

Ice/salt bath

-

Separatory funnel

-

Rotary evaporator (for solvent removal)

-

Standard laboratory glassware

-

Step-by-Step Synthesis Procedure

Scientist's Note: This procedure involves the in situ formation of acetyl nitrate, a powerful nitrating agent. This method can offer better control compared to mixed acids for certain substrates.

-

Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, thermometer, and dropping funnel in a fume hood. Place the entire assembly in a large ice/salt bath capable of maintaining sub-zero temperatures.

-

Nitrating Mixture Preparation:

-

Charge the dropping funnel with the calculated amount of fuming nitric acid.

-

Carefully add acetic anhydride to the reaction flask, and begin stirring.

-

Cool the acetic anhydride to between -5°C and 0°C.

-

CRITICAL STEP: Add the fuming nitric acid dropwise from the funnel to the stirred acetic anhydride. The rate of addition must be controlled to maintain the temperature below 5°C.

-

Rationale: This step forms the acetyl nitrate reagent. It is highly exothermic and requires strict temperature control to prevent decomposition and ensure safety.

-

-

Precursor Addition:

-

Once the nitrating mixture is prepared and stable at 0-5°C, begin the dropwise addition of N-butylethanolamine.

-

CRITICAL STEP: The reaction is extremely exothermic. Maintain the temperature strictly between 0°C and 5°C throughout the addition. Adjust the addition rate as necessary.

-

Rationale: Slow addition into a well-stirred, cold reaction mass ensures efficient heat dissipation and prevents localized hot spots, which could lead to a runaway reaction.

-

-

Reaction Digestion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching:

-

Prepare a large beaker containing a stirred slurry of ice and water.

-

CRITICAL STEP: Very slowly and carefully, pour the reaction mixture onto the ice slurry with vigorous stirring. The product will separate as an oily layer.

-

Rationale: Quenching in ice water immediately stops the reaction and dilutes the corrosive acid mixture, making it safer to handle.

-

-

Isolation and Purification:

-

Transfer the entire quenched mixture to a separatory funnel.

-

Extract the product into dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with:

-

Cold water (2x)

-

Saturated sodium bicarbonate solution (until effervescence ceases)

-

Brine (saturated NaCl solution)

-

-

Rationale: The washing steps are crucial to remove all residual acids. The bicarbonate wash neutralizes acidic species that could otherwise catalyze the decomposition of the nitrate ester product over time.[12]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent (DCM) using a rotary evaporator under reduced pressure with a water bath temperature below 40°C.

-

-

Final Product: The resulting product is a pale yellow oil (Bu-NENA). Store in a cool, dark, and well-ventilated location, away from incompatible materials.

Experimental Workflow Diagram

Caption: Fig. 2: Laboratory Workflow for NENA Synthesis.

Characterization & Quality Control (Self-Validation)

Confirming the identity and purity of the synthesized energetic plasticizer is a critical step for both safety and application.

-

Fourier-Transform Infrared Spectroscopy (FTIR): This is a rapid and effective method for confirming the presence of key functional groups.

-

-O-NO₂ (Nitrate Ester): Strong, asymmetric stretching vibration typically appears around 1630-1650 cm⁻¹ and a symmetric stretch around 1270-1285 cm⁻¹.

-

-N-NO₂ (Nitramine): Strong, asymmetric stretching vibration is expected around 1550-1580 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the exact molecular structure and assess purity. The chemical shifts of protons and carbons adjacent to the energetic groups will be significantly different from the starting material.[14]

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique is essential for determining the material's decomposition temperature and glass transition temperature (Tg). A sharp, single exothermic decomposition peak indicates a relatively pure substance. The Tg is a critical parameter for its performance as a plasticizer.[1]

Properties & Performance Data

The properties of energetic plasticizers dictate their suitability for specific applications. The table below summarizes key data for representative NENA-type compounds.

| Property | Bu-NENA | Notes |

| Chemical Formula | C₆H₁₃N₃O₄ | N-Butyl-N-(2-nitroxyethyl)nitramine |

| Appearance | Pale yellow oil | Typical for many liquid energetic plasticizers. |

| Density (g/cm³) | ~1.22[4] | Higher density is desirable for improved volumetric performance. |

| Glass Transition Temp. (Tg) | Low | A low Tg is critical for maintaining mechanical properties of the binder at low temperatures.[1] |

| Thermal Stability | Good | Onset of decomposition is a key safety and storage parameter. Bu-NENA shows good stability.[4] |

| Impact Sensitivity | Moderate | Imparts favorable sensitivity characteristics to formulations compared to more sensitive plasticizers like NG. |

| Calculated Specific Impulse | ~221 s (as a gun propellant component)[4] | A measure of the efficiency of a rocket propellant. |

References

- Synthesis of N-Butyl-N-(2-Nitroxyethyl)Nitramine (Bu-NENA)

- A study on the aliphatic energetic plasticizers containing nitrate ester and nitramine. ISRN Aerospace Engineering.

- Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances.

- New Directions in the Area of Modern Energetic Polymers: An Overview. Combustion, Explosion, and Shock Waves.

- Safety Hazards in the Energetics Laboratory.

- Application Notes and Protocols for High-Energy Materials: Handling and Safety. BenchChem.

- Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers. RSC Publishing.

- Recent Advances on Synthesis and Properties of Energetic Plasticizers.

- Flow Chemistry: Revolutionizing the Safeguarding of Energetic M

- Stabilizers for nitrate ester-based energetic materials and their mechanism of action.

- Synthesis, Characterization, and Energetic Properties of Nitrate Ester Acryl

- Studies on Sensitivity of Nitrate Ester Plasticized Hydroxyl Terminated Prepolymer Based Energetic Solid Rocket Propellants. Defence Science Journal.

- Energetic Materials: Safety, Storage, and Handling. R + P MESPRO.

- Ethanolamine SDS, 141-43-5 Safety D

- Policy on Laboratory use of Explosive and High Energy Materials. Case Western Reserve University.

- ETHANOLAMINE.

- Recent Advances on Synthesis and Properties of Energetic Plasticizers. RSC Publishing.

- Ethanolamine. Santa Cruz Biotechnology.

- Ethanolamine - Hazard Summary. New Jersey Department of Health.

Sources

- 1. Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01282A [pubs.rsc.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. researchgate.net [researchgate.net]

- 5. dsiac.dtic.mil [dsiac.dtic.mil]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. amarequip.com [amarequip.com]

- 8. ETHANOLAMINE [training.itcilo.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. nj.gov [nj.gov]

- 11. echemi.com [echemi.com]

- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 13. case.edu [case.edu]

- 14. Synthesis, Characterization, and Energetic Properties of Nitrate Ester Acrylate Polymer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Recrystallization and Purification of Bis(2-hydroxyethyl)ammonium Nitrate (HEAN)

Introduction

Bis(2-hydroxyethyl)ammonium nitrate (HEAN), also known as monoethanolamine nitrate, is an organic salt with emerging applications in various chemical fields. The purity of HEAN is critical for its performance, and recrystallization is a fundamental technique for its purification. This application note provides a detailed protocol for the recrystallization and purification of HEAN, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The methodology is grounded in the principles of solubility and crystal growth, offering a robust procedure for achieving high-purity HEAN.

The Principle of Recrystallization

Recrystallization is a purification technique for solid compounds. It relies on the differential solubility of a compound in a given solvent at different temperatures. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, which are present in smaller amounts, remain in the solution. The purified crystals can then be isolated by filtration. For compounds that are highly soluble in a solvent even at low temperatures, a mixed-solvent or anti-solvent recrystallization approach may be employed.

Materials and Apparatus

Reagents

-

Crude HEAN

-

Deionized water

-

Ethanol (95% or absolute)

-

Isopropanol

-

Acetone

-

Ethyl acetate

-

Hexanes

Apparatus

-

Erlenmeyer flasks

-

Beakers

-

Hot plate with magnetic stirring capabilities

-

Magnetic stir bars

-

Graduated cylinders

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

-

Spatulas

-

Watch glasses

-

Melting point apparatus

-

Drying oven or vacuum desiccator

Protocol for Recrystallization of HEAN

Solvent System Selection

The choice of solvent is the most critical step in recrystallization. An ideal solvent should dissolve the solute completely at high temperatures and poorly at low temperatures. Given HEAN's structure, with two hydroxyl groups and an ammonium nitrate salt moiety, it is expected to be highly polar.

A preliminary small-scale solvent screening is recommended to identify the optimal solvent or solvent pair.

Table 1: Solvent Screening for HEAN Recrystallization

| Solvent | Polarity | Expected Solubility of HEAN at Room Temperature | Expected Solubility of HEAN at Elevated Temperature |

| Water | High | High | Very High |

| Ethanol | High | Moderate to High | High |

| Isopropanol | Medium-High | Moderate | High |

| Acetone | Medium | Low to Moderate | Moderate |

| Ethyl Acetate | Low-Medium | Low | Low to Moderate |

Procedure for Solvent Screening:

-

Place approximately 50 mg of crude HEAN into several test tubes.

-

Add 1 mL of a different solvent to each test tube at room temperature. Observe the solubility.

-

If the compound does not dissolve at room temperature, gently heat the test tube while stirring. Observe if the compound dissolves.

-

If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath. Observe for crystal formation.

-

The ideal single solvent will show low solubility at room temperature, high solubility at elevated temperatures, and significant crystal formation upon cooling.

If a suitable single solvent is not found, a mixed-solvent system should be investigated. This is likely for HEAN, which may be very soluble in highly polar solvents like water or ethanol. In this case, a "good" solvent (in which HEAN is highly soluble) is paired with a "poor" solvent or anti-solvent (in which HEAN is poorly soluble).

Recrystallization Workflow

Caption: Workflow for the recrystallization of HEAN.

Detailed Step-by-Step Protocol

4.3.1. Single-Solvent Recrystallization (Recommended for a solvent like Isopropanol)

-

Dissolution: Place the crude HEAN in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent (e.g., isopropanol). Heat the flask on a hot plate with stirring. Gradually add more solvent until the HEAN just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

4.3.2. Mixed-Solvent (Anti-Solvent) Recrystallization (Recommended for a solvent pair like Ethanol-Ethyl Acetate)

-

Dissolution: Dissolve the crude HEAN in a minimal amount of the "good" solvent (e.g., hot ethanol).

-

Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., ethyl acetate) dropwise until the solution becomes slightly cloudy (the cloud point).

-

Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

-